TCO4-PEG3-Maleimide

Description

Conceptual Framework of Bifunctional Linkers in Bioconjugation

Bifunctional linkers are essential chemical entities in bioconjugation, serving as molecular bridges to covalently connect two distinct molecules, at least one of which is typically a biomolecule. ub.edusigmaaldrich.comspirochem.com These linkers possess two different reactive functional groups, allowing for sequential or orthogonal coupling reactions with specific sites on target molecules. sigmaaldrich.combiosynsis.com This controlled reactivity is crucial for creating well-defined conjugates with desired properties and functionalities. Heterobifunctional linkers, such as TCO4-PEG3-Maleimide, are particularly useful for joining dissimilar molecules, reducing the risk of unwanted self-conjugation or polymerization that can occur with homobifunctional linkers. sigmaaldrich.compapyrusbio.com The strategic design of bifunctional linkers, including the nature of the reactive groups and the length and composition of the spacer, dictates the specificity, efficiency, and stability of the resulting bioconjugate. papyrusbio.com

Historical Context and Evolution of Bioorthogonal Chemistry Methodologies

The study of biomolecules within their native, complex biological environments presents significant challenges. nih.gov Traditional chemical reactions often lack the specificity required to react with target molecules without interfering with the myriad of endogenous functional groups present in living systems. nih.govnih.gov This challenge led to the development of bioorthogonal chemistry, a field focused on designing chemical reactions that can occur rapidly and selectively within living systems without perturbing native biochemical processes. nih.govfrontiersin.orgwikipedia.org

The concept of bioorthogonal chemistry was introduced by Carolyn R. Bertozzi in 2003. wikipedia.org Early efforts in protein modification laid some groundwork for this field. nih.gov The evolution of bioorthogonal chemistry has seen the development of various reaction pairs, including the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. frontiersin.orgwikipedia.orgthieme-connect.de These advancements enabled the labeling and imaging of biomolecules like glycans, proteins, and lipids in real-time. nih.govwikipedia.org More recently, the inverse electron-demand Diels-Alder reaction between trans-cyclooctenes and tetrazines has emerged as a particularly fast and selective bioorthogonal ligation strategy, offering unparalleled reaction kinetics in aqueous environments. sigmaaldrich.cominterchim.frtcichemicals.comtcichemicals.com This reaction is a cornerstone of modern bioorthogonal applications, including biological labeling and imaging. sigmaaldrich.comtcichemicals.comtcichemicals.com

Physiological Significance of Polyethylene Glycol (PEG) Moieties in Bioconjugation

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely utilized in bioconjugation and biomedical applications. bohrium.comsigmaaldrich.com The incorporation of PEG chains into biomolecule conjugates, a process known as PEGylation, confers several advantageous properties. sigmaaldrich.combiosyn.com PEGylation can enhance the water solubility of hydrophobic molecules, increase the hydrodynamic size of conjugates (thereby prolonging their circulation half-life by reducing renal clearance), decrease immunogenicity, and improve stability against proteolysis. sigmaaldrich.combiosyn.comnih.gov These properties are particularly significant for developing therapeutics and probes that need to function effectively in complex physiological environments. sigmaaldrich.combiosyn.com The PEG3 moiety in this compound, consisting of three ethylene (B1197577) glycol units, serves as a flexible hydrophilic spacer. lumiprobe.com This spacer helps to increase the solubility of the linker and the resulting conjugate in aqueous media and provides distance between the two reactive groups, which can be important for efficient and selective binding to target molecules. sigmaaldrich.com

Overview of this compound as a Versatile Bioorthogonal Reagent

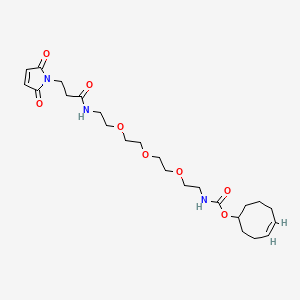

This compound is a heterobifunctional linker specifically designed for versatile bioconjugation applications, leveraging the power of bioorthogonal chemistry. chemicalbook.com It combines a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group, connected by a triethylene glycol (PEG3) spacer. sigmaaldrich.comnih.govamadischem.comscbt.com

The maleimide group is highly reactive towards free sulfhydryl (thiol, -SH) groups, typically found in cysteine residues of proteins. fishersci.casigmaaldrich.comnih.gov This reaction proceeds via a selective Michael addition, forming a stable thioether bond under physiological pH conditions (pH 6.5-7.5). interchim.frnih.gov This allows for the specific labeling of thiol-containing biomolecules. sigmaaldrich.comnih.gov

The trans-cyclooctene (TCO) moiety is a strained alkene that participates in extremely fast and selective inverse electron-demand Diels-Alder cycloaddition reactions with tetrazines. sigmaaldrich.cominterchim.frtcichemicals.comtcichemicals.com This reaction is considered one of the fastest bioorthogonal reactions known, occurring rapidly even at low concentrations and without the need for a cytotoxic metal catalyst like copper, which is required for some other click chemistry reactions. nih.govwikipedia.orgsigmaaldrich.cominterchim.frtcichemicals.com The reaction between the TCO group of this compound and a tetrazine-functionalized molecule results in the formation of a stable covalent bond. sigmaaldrich.com

The presence of the PEG3 spacer between the TCO and maleimide functionalities provides increased water solubility to the linker and the resulting conjugates, reduces aggregation, and offers a flexible link that minimizes steric hindrance between the molecules being conjugated. sigmaaldrich.comlumiprobe.com

This dual reactivity makes this compound a powerful tool for creating complex bioconjugates. For example, it can be used to attach a tetrazine-labeled molecule to a thiol-containing biomolecule (like a protein or peptide) in a two-step process or to bridge two different biomolecules, one modified with a thiol and the other with a tetrazine. This allows for site-specific modification and the creation of constructs such as antibody-drug conjugates (ADCs) or probes for imaging and sensing applications. nih.gov The orthogonality of the maleimide-thiol reaction and the TCO-tetrazine ligation allows researchers to perform sequential labeling steps on a single biomolecule or to conjugate multiple different molecules simultaneously in a controlled manner. nih.gov

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYOVGQCUVKIQE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Bioconjugation Chemistry Leveraging Tco4 Peg3 Maleimide

Mechanism and Optimization of Thiol-Maleimide Michael Addition

The maleimide (B117702) group is a widely used functional group in bioconjugation due to its selective reactivity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins. The reaction proceeds via a Michael addition mechanism, forming a stable thioether linkage. laysanbio.com

Reaction Kinetics and Selectivity in Aqueous Media

The thiol-maleimide reaction is generally fast and highly chemoselective for thiols over other nucleophilic functional groups present in biological systems, such as amines, under appropriate conditions. laysanbio.comresearchgate.net The reaction rate is influenced by several factors, including pH, temperature, solvent, and the specific thiol and maleimide structures. In aqueous media, the reaction is typically performed at slightly acidic to neutral pH to favor the thiolate anion (the reactive species) while minimizing competing reactions. bachem.com

pH Dependence and Competing Reactions with Amines

The rate of the thiol-maleimide Michael addition is pH-dependent. The reaction is most efficient at a neutral pH range, typically between pH 6.5 and 7.5. laysanbio.com At higher pH values, the concentration of the reactive thiolate species increases, which would seemingly accelerate the reaction. However, as the pH increases, the deprotonation of amine groups (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) also increases, leading to competing reactions between amines and the maleimide double bond. laysanbio.comresearchgate.net This competing amine addition can result in non-specific labeling and reduced conjugation efficiency to thiols. researchgate.net Conversely, at lower pH, the concentration of the thiolate anion decreases, slowing down the desired reaction. researchgate.net

Strategies for Mitigating Retro-Michael Reactions and Thioether Bond Instability

While the thioether bond formed by the thiol-maleimide addition is generally considered stable, the succinimide (B58015) ring structure of the adduct can undergo a retro-Michael reaction, particularly in the presence of excess thiols (such as glutathione (B108866) in intracellular environments) or at elevated temperatures and physiological pH. nih.govd-nb.infonih.govresearchgate.net This retro-Michael reaction can lead to the deconjugation of the attached molecule, which is a significant concern for applications like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy. d-nb.infonih.govresearchgate.netprolynxinc.com

Strategies to mitigate retro-Michael reactions and enhance the stability of the maleimide-thiol adduct include modifying the maleimide structure or inducing ring-opening hydrolysis of the succinimide ring. d-nb.infoscilit.comucl.ac.ukkinampark.com

Hydrolytic Stabilization of Maleimide-Thiol Adducts

Hydrolysis of the succinimide ring in the maleimide-thiol adduct results in the formation of a stable succinamic acid thioether. nih.govprolynxinc.comucl.ac.ukulisboa.pt This ring-opened product is significantly more resistant to retro-Michael elimination and thiol exchange reactions compared to the intact succinimide adduct. nih.govprolynxinc.com While conventional N-alkyl maleimides can undergo hydrolysis, the process can be slow. prolynxinc.com Introducing electron-withdrawing groups on the nitrogen atom of the maleimide can accelerate the hydrolysis rate. d-nb.infoprolynxinc.comulisboa.pt Some "self-hydrolyzing" maleimides have been developed that are designed to undergo rapid hydrolysis after the initial thiol addition, thereby stabilizing the conjugate. ucl.ac.ukulisboa.pt Mechanical force, such as ultrasonication, has also been shown to induce ring-opening hydrolysis and stabilize maleimide-thiol adducts. springernature.comnih.gov

Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Reactions with Tetrazines

The trans-cyclooctene (B1233481) (TCO) moiety of TCO4-PEG3-Maleimide is a highly reactive dienophile that undergoes extremely fast and selective reactions with s-tetrazines through a strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) cycloaddition. tcichemicals.comiris-biotech.deinterchim.frtcichemicals.comresearchgate.netnih.gov This reaction is a prominent example of "click chemistry" due to its efficiency, specificity, and biocompatibility. tcichemicals.comiris-biotech.detcichemicals.com

Kinetics and Reaction Rate Constants for Rapid Bioconjugation

The trans-cyclooctene (TCO) moiety in this compound is a highly strained alkene that undergoes extremely fast reactions with tetrazines via the strain-promoted inverse electron-demand Diels-Alder (SPIEDAC) cycloaddition, also known as the tetrazine ligation. tcichemicals.comtcichemicals.com This reaction is characterized by rapid second-order kinetics, with rate constants typically ranging from 10³ to 10⁷ M⁻¹s⁻¹. rsc.orgiris-biotech.denih.gov These high reaction rates are significantly faster than many other bioorthogonal click chemistry methods, making the TCO-tetrazine ligation particularly useful for applications requiring fast labeling, such as in vivo imaging or rapid conjugation at low concentrations of reactants. iris-biotech.denih.govresearchgate.net For instance, reactions between certain tetrazine derivatives and TCOs have been reported to yield products in seconds. nih.gov

The speed of the TCO-tetrazine reaction is influenced by the electronic properties of both the TCO and the tetrazine. Electron-deficient tetrazines and electron-rich dienophiles like TCO generally lead to faster reaction kinetics. nih.gov The inherent strain in the trans-cyclooctene ring is a key factor driving this rapid cycloaddition. tcichemicals.comnih.gov

Influence of TCO Isomerism on Reactivity (axial vs. equatorial)

Trans-cyclooctenes can exist as different isomers, specifically axial and equatorial diastereomers, which arise from the relative orientation of substituents on the ring. tcichemicals.comnih.gov These isomeric forms can exhibit distinct reactivity profiles in the tetrazine ligation. Studies have shown that the axial isomer of certain TCO derivatives is more reactive towards tetrazines than the corresponding equatorial isomer. tcichemicals.comtcichemicals.comnih.govchemrxiv.org This difference in reactivity is attributed to variations in ring strain and the accessibility of the double bond for the cycloaddition reaction. nih.govchemrxiv.org The axial isomer's conformation can present the strained double bond in a manner that facilitates a faster reaction with the tetrazine dienophile. chemrxiv.org The synthesis of TCOs often yields a mixture of these isomers, and their separation can be challenging, although diastereoselective synthetic routes to axial TCOs have been developed. nih.govchemrxiv.org

Design Principles for Optimal Tetrazine Reaction Partners

The efficiency and speed of the tetrazine ligation with this compound are highly dependent on the design of the tetrazine reaction partner. Optimal tetrazines for this reaction are typically electron-deficient, which enhances their reactivity as the diene in the inverse electron-demand Diels-Alder cycloaddition. nih.gov This electron deficiency is often achieved by incorporating electron-withdrawing groups onto the tetrazine ring. nih.gov

Common structural motifs in highly reactive tetrazines include aromatic rings substituted with electron-withdrawing groups, such as pyridyl rings (e.g., 3,6-dipyridyl-s-tetrazine). The nature and position of substituents on the tetrazine ring can significantly impact the reaction rate constant with TCOs. nih.gov Steric factors can also play a role, influencing the accessibility of the tetrazine for the cycloaddition. The goal in designing an optimal tetrazine is to maximize the reaction rate with the TCO while maintaining sufficient stability of the tetrazine itself in aqueous biological environments.

Methodologies for Site-Specific Bioconjugation to Biomolecules

Site-specific bioconjugation aims to attach a molecule at a predetermined location on a biomolecule, resulting in a homogeneous product with defined properties. This compound is particularly well-suited for site-specific modification through its maleimide handle, which targets thiol groups. Since free thiols are relatively rare and often critical for protein structure (as disulfide bonds), strategies are employed to introduce or expose reactive cysteine residues at desired sites. acs.orgresearchgate.net

Cysteine Residue Engineering for Targeted Functionalization

One powerful approach for achieving site-specific bioconjugation using the maleimide group of this compound is through genetic engineering to introduce a single, unpaired cysteine residue at a specific location within a protein sequence. acs.orgresearchgate.netmdpi.commdpi.com This engineered cysteine provides a unique and accessible thiol handle for selective reaction with the maleimide. By carefully selecting the site for cysteine insertion, researchers can control where the this compound molecule is attached, leading to highly homogeneous bioconjugates. mdpi.commdpi.com This strategy minimizes the heterogeneity often associated with conjugation to more abundant amino acids like lysine. nih.gov

Chemical Reduction Strategies for Disulfide Bonds

Proteins often contain cysteine residues involved in disulfide bonds, which are crucial for maintaining tertiary and quaternary structure. nih.govnih.gov To utilize these cysteine residues for maleimide conjugation, the disulfide bonds must first be reduced to generate free thiol groups. acs.orgnih.govacs.org Chemical reducing agents are commonly used for this purpose.

Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govnih.govwikipedia.orgnih.govnih.govrcsb.orgsigmaaldrich.comsigmaaldrich.comuni.lu DTT is a dithiol that can reduce disulfide bonds through a series of thiol-disulfide exchange reactions. nih.govwikipedia.org TCEP is a water-soluble phosphine (B1218219) that is effective at reducing disulfide bonds over a wide pH range and is often preferred due to its stability and lack of odor compared to thiols like DTT. nih.govwikipedia.orgsigmaaldrich.com

Approaches for Minimal Tagging and Labeling in Biological Contexts

This compound, a heterobifunctional crosslinker, plays a significant role in advanced bioconjugation strategies aimed at achieving minimal tagging and labeling in complex biological environments. This compound features two distinct reactive moieties: a maleimide group and a trans-cyclooctene (TCO) group, connected by a triethylene glycol (PEG3) spacer sigmaaldrich.comtcichemicals.commedchemexpress.comsmolecule.com. The strategic incorporation of these functional groups, coupled with the properties of the PEG linker, facilitates controlled and efficient modification of biomolecules, which is crucial for minimizing perturbation of their native function and location within biological systems.

The maleimide group is highly selective for sulfhydryl (-SH) groups, primarily targeting cysteine residues in proteins sigmaaldrich.comsmolecule.combiotium.comlumiprobe.com. This reaction, a Michael addition, forms a stable thioether bond sigmaaldrich.comsmolecule.com. The selectivity of maleimide towards thiols over other nucleophilic functionalities commonly found in proteins, such as amines, is particularly high at slightly acidic to neutral pH (pH 6.5-7.5) biotium.cominterchim.fr. This chemoselective reaction allows for the directed modification of proteins at specific cysteine sites, which can be naturally present or introduced through genetic engineering biotium.comnih.govnih.gov. Site-specific modification is a cornerstone of minimal tagging as it enables precise control over the location and stoichiometry of the label or probe attached to the biomolecule, avoiding random modification that could disrupt function or introduce heterogeneity.

Following the initial attachment via the maleimide group, the incorporated TCO moiety serves as a highly reactive partner for subsequent conjugation via bioorthogonal click chemistry sigmaaldrich.cominterchim.frtcichemicals.com. Specifically, the trans-cyclooctene undergoes a rapid strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with tetrazines sigmaaldrich.cominterchim.frtcichemicals.com. This reaction is characterized by exceptionally fast kinetics and high selectivity, proceeding efficiently under physiological conditions without the need for toxic metal catalysts sigmaaldrich.cominterchim.frtcichemicals.com. The bioorthogonal nature of the TCO-tetrazine click reaction means it occurs rapidly and specifically between the two reaction partners without significant interaction with the diverse functional groups present in biological media. This minimizes off-target labeling and reduces the required reaction time and reagent concentrations, further contributing to a minimal tagging approach in live cells or organisms.

The PEG3 spacer in this compound enhances the water solubility of the linker and provides a flexible arm that reduces potential steric hindrance between the biomolecule and the subsequently attached probe or label sigmaaldrich.comsmolecule.com. This increased distance can help maintain the biological activity of the modified molecule and improve the accessibility of the TCO group for the click reaction.

Research findings demonstrate the utility of TCO-PEG3-Maleimide (a closely related compound with a C26H41N3O8 formula) in achieving controlled and minimal labeling of antibodies. In one study, TCO-PEG3-maleimide was conjugated to engineered cysteine residues on anti-HER2 THIOMAB™ antibodies tandfonline.com. This site-specific conjugation strategy allowed for the precise installation of TCO moieties at predetermined sites on the antibody, resulting in conjugates with controlled stoichiometry tandfonline.com. Liquid chromatography-mass spectrometry (LC-MS) analysis confirmed high conjugation efficiency (~95%) and specific molar ratios of TCO per antibody tandfonline.com. The ability to control the number of TCO molecules conjugated to each antibody molecule (e.g., approximately 2, 4, or 6) is a direct result of targeting specific engineered sites and is critical for achieving minimal and well-defined labeling for applications such as pretargeted imaging tandfonline.comscispace.com.

The data below summarizes the conjugation ratios achieved in this study using TCO-PEG3-maleimide with THIOMAB™ antibodies engineered with different numbers of cysteine residues:

| Engineered Cysteine Sites | Target TCOs per Antibody | Observed TCOs per Antibody (LC-MS) | Conjugation Efficiency |

| LC:K149C | 2 | 1.9 | ~95% |

| LC:K149C + HC:L177C | 4 | 3.7 | ~95% |

| LC:K149C + HC:L177C + HC:Y376C | 6 | 5.5 | ~95% |

This example highlights how the selective reactivity of the maleimide group towards engineered thiols enables precise control over the degree of labeling, a key aspect of minimal tagging. Subsequently, the conjugated TCO groups can be rapidly and specifically reacted with tetrazine-labeled probes in biological settings, allowing for efficient and targeted delivery of the label with minimal off-target reactions.

Applications of Tco4 Peg3 Maleimide in Molecular Imaging Research

Applications in Fluorescent Molecular Probes

The unique architecture of TCO4-PEG3-Maleimide has proven instrumental in the design and synthesis of novel fluorescent probes for visualizing and tracking biological events at the molecular level.

Linker Functionality for Fluorescent Dye Attachment

This compound serves as a versatile crosslinker for attaching fluorescent dyes to biomolecules. The maleimide (B117702) end of the linker can be conjugated to a thiol-containing molecule, such as a cysteine residue on an antibody or peptide. Subsequently, the TCO group is available to react with a tetrazine-modified fluorescent dye. This modular approach allows for the precise and stable labeling of targeting molecules, creating probes for a wide array of biological targets. conju-probe.comnanocs.netmedchemexpress.com

This strategy is part of a broader set of techniques for bioconjugation that are crucial for creating molecular probes. axispharm.com The efficiency and selectivity of the maleimide-thiol and TCO-tetrazine reactions are key to the successful synthesis of these imaging agents. conju-probe.comconju-probe.com

Real-Time Tracking of Molecular Interactions and Cellular Processes

The bioorthogonal nature of the TCO-tetrazine ligation is particularly advantageous for real-time imaging in living systems. conju-probe.com Researchers can "pre-target" a biological structure of interest with a TCO-modified molecule (created using this compound) and then, at a later time point, introduce a tetrazine-labeled fluorescent probe. The ensuing rapid "click" reaction allows for the visualization of molecular interactions and cellular processes with high precision and minimal background signal. conju-probe.comaxispharm.com This methodology has been successfully applied to track single molecules and observe complex biological events like transcription in real-time.

Environment-Sensitive Fluorescence from Substituted Maleimide Derivatives

While this compound itself is not fluorescent, the maleimide moiety can be a component of or be conjugated to fluorophores that exhibit environment-sensitive fluorescence. These "fluorogenic" probes are designed to change their fluorescent properties—such as intensity or emission wavelength—in response to changes in their local microenvironment, including polarity, viscosity, or pH. mdpi.comnih.govmdpi.com This property is invaluable for developing sensors that can report on protein conformational changes, binding events, or the specific chemical environment of a cellular compartment. mdpi.comnih.gov

Innovations in Radiolabeling for Preclinical Imaging

In addition to fluorescence imaging, this compound is making significant contributions to the field of nuclear medicine, particularly in the development of radiolabeled probes for preclinical diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

Conjugation to Chelators for Radiometal Complexation

A primary application of this linker in radiolabeling is its use in attaching chelators to targeting biomolecules. nih.govresearchgate.net Chelators are molecules capable of tightly binding radiometals, which are essential for PET and SPECT imaging. nih.govsci-hub.se

The process typically involves:

Reacting the maleimide group of this compound with a thiol group on a targeting protein, such as an antibody. nih.gov

The resulting TCO-functionalized antibody is then ready for a bioorthogonal reaction.

A chelator, such as DOTA or NOTA, is separately modified with a tetrazine group. acs.org

The tetrazine-chelator is complexed with a diagnostic radiometal (e.g., Gallium-68, Zirconium-89, or Copper-64). nih.govmdpi.com

Finally, the radiolabeled tetrazine-chelator complex is administered and reacts in vivo with the pre-targeted TCO-antibody, allowing for imaging of the target tissue. nih.gov

This "pre-targeting" approach offers several advantages, including improved image contrast and reduced radiation dose to non-target tissues, as the short-lived radionuclide is attached to a rapidly clearing small molecule. nih.govmdpi.com

Table 1: Common Radiometals and Associated Chelators in Preclinical Imaging

| Radiometal | Imaging Modality | Common Chelators |

|---|---|---|

| Gallium-68 (⁶⁸Ga) | PET | DOTA, NOTA |

| Zirconium-89 (⁸⁹Zr) | PET | DFO |

| Copper-64 (⁶⁴Cu) | PET | DOTA, NOTA |

| Indium-111 (¹¹¹In) | SPECT | DTPA, DOTA |

| Technetium-99m (⁹⁹mTc) | SPECT | DTPA |

This table provides examples of commonly used radiometals and their corresponding chelators.

Radiofluorination Strategies and Maleimide-Based Prosthetic Groups

The synthesis of PET tracers often involves the incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F). Direct radiofluorination of complex biomolecules can be challenging due to the harsh reaction conditions required. rsc.orguchicago.edu To circumvent this, researchers often employ ¹⁸F-labeled "prosthetic groups," which are small, pre-radiolabeled molecules that can be attached to a larger biomolecule under milder conditions. nih.govnih.govresearchgate.net

Maleimide-containing prosthetic groups are particularly useful for this purpose. nih.govnih.gov In a typical strategy, a precursor molecule is first radiolabeled with ¹⁸F. This ¹⁸F-prosthetic group, which also contains a maleimide function, can then be conjugated to a thiol-containing targeting vector. nih.govnih.govresearchgate.net

Alternatively, the TCO-tetrazine reaction can be employed. For instance, a TCO-modified biomolecule (prepared using this compound) can be reacted with an ¹⁸F-labeled tetrazine prosthetic group. uchicago.eduresearchgate.net This approach benefits from the rapid kinetics and bioorthogonality of the IEDDA reaction, enabling efficient labeling of sensitive biomolecules. acs.orguchicago.edu

Pretargeting Approaches for Enhanced Signal-to-Background Ratios

Pretargeting is a multi-step strategy designed to improve the contrast and sensitivity of molecular imaging. researchgate.net In a typical pretargeting protocol, a targeting vector (e.g., a monoclonal antibody) conjugated with this compound is administered first. nih.gov This conjugate circulates in the body and accumulates at the target site (e.g., a tumor) over an extended period. researchgate.net Due to the large size of the antibody, a significant waiting period is allowed for the unbound conjugate to clear from the bloodstream and non-target tissues. frontiersin.org

Following this clearance phase, a small, fast-clearing imaging probe, which consists of a tetrazine molecule linked to an imaging agent (like a radionuclide or a fluorophore), is administered. nih.gov This small molecule rapidly distributes throughout the body, and upon encountering the TCO-modified antibody at the target site, it undergoes a rapid and irreversible "click" reaction, effectively "trapping" the imaging agent at the location of interest. researchgate.net Any unbound tetrazine probe is quickly eliminated from the body, typically through renal clearance. researchgate.net

This two-step approach circumvents the issue of the slow pharmacokinetics of large targeting molecules, which, when directly labeled, can lead to high background signals and increased radiation dose to healthy tissues. nih.govfrontiersin.org By separating the targeting and imaging steps, pretargeting strategies significantly enhance the tumor-to-background or signal-to-noise ratio, allowing for earlier and clearer visualization of target tissues. nih.govfrontiersin.org Research has shown that this methodology can lead to dramatically improved imaging contrast compared to conventional, directly labeled antibody approaches. nih.gov

Preclinical Imaging Modalities Utilizing this compound Conjugates

The versatility of the TCO-tetrazine bioorthogonal reaction has enabled the use of this compound conjugates in a wide array of preclinical imaging modalities. nih.govresearchgate.net This linker facilitates the attachment of a universal targeting construct to various imaging agents, broadening its applicability in research.

In vivo optical imaging is a widely used modality in preclinical research that detects light emitted from within a living animal. springernature.com It encompasses bioluminescence, which is light produced by an enzymatic reaction (e.g., luciferase), and fluorescence, where a fluorophore is excited by an external light source and emits light at a longer wavelength. spectralinvivo.comnih.gov

The pretargeting strategy employing this compound is particularly well-suited for fluorescence imaging. In this application, an antibody-TCO conjugate is first administered. After allowing for target accumulation and background clearance, a tetrazine molecule attached to a fluorescent dye (a fluorophore) is injected. The subsequent click reaction at the target site leads to a high local concentration of the fluorophore, enabling sensitive detection against a low background. This approach allows for the real-time, non-invasive visualization of cellular and molecular processes. springernature.comresearchgate.net While bioluminescence relies on genetically encoded reporters, pretargeted fluorescence offers flexibility in targeting different molecules without the need for genetic modification of the target cells. nih.gov

PET and SPECT are highly sensitive nuclear imaging techniques that provide quantitative, three-dimensional images of physiological processes. rsc.orgresearchgate.net PET detects pairs of gamma rays emitted by a positron-emitting radionuclide, while SPECT detects single gamma rays from a gamma-emitting isotope. nih.govnih.gov

Pretargeting with this compound has been extensively applied in PET and SPECT imaging to overcome the limitations of using large, slowly clearing antibodies as radiopharmaceutical carriers. nih.govnih.gov By using a TCO-conjugated antibody, researchers can utilize short-lived, clinically relevant radionuclides like Gallium-68 (⁶⁸Ga) for PET, which would otherwise be incompatible with the long circulation time of intact antibodies. nih.gov

In a typical study, an antibody is modified with this compound and injected into a preclinical model. After a clearance period of 24 to 120 hours, a tetrazine radioligand (e.g., labeled with ⁶⁴Cu or ⁶⁸Ga for PET, or ¹¹¹In for SPECT) is administered. nih.govresearchgate.net Studies have demonstrated that this method results in high specific uptake of the radiotracer in tumors and high tumor-to-background activity ratios shortly after injection of the radioligand. nih.govresearchgate.net

| Targeting Vector | Radionuclide | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio | Reference |

|---|---|---|---|---|---|

| huA33-TCO | ⁶⁴Cu | SW1222 Colorectal Cancer | 5.6 ± 0.7 | Not Reported | researchgate.net |

| ZHER2-Affibody-TCO | ¹¹¹In | SKOV3 Ovarian Cancer | 19 ± 2 | Not Reported | nih.gov |

| C595 anti-MUC1-TCO | ⁶⁸Ga | MCF-7 Breast Cancer | ~4.5 | ~12 | nih.gov |

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

MRI is a non-invasive imaging technique that provides high-resolution anatomical images without using ionizing radiation. nih.gov The contrast in MRI images can be enhanced by using contrast agents, which are typically paramagnetic metal complexes, most commonly containing Gadolinium(III) (Gd³⁺). nih.govd-nb.info

Ultrasound imaging uses high-frequency sound waves to create images of internal body structures. frontiersin.org Optoacoustic (or photoacoustic) imaging is a hybrid modality that combines light and sound. rsc.org In optoacoustic imaging, short laser pulses are used to irradiate tissue, causing thermoelastic expansion and the generation of ultrasound waves that are then detected to form images. e-neurospine.org This technique provides the high contrast of optical imaging with the high spatial resolution of ultrasound. e-neurospine.org

The application of this compound in these modalities follows the pretargeting principle. For optoacoustic imaging, a TCO-labeled targeting agent can be used to localize a tetrazine probe conjugated to a potent near-infrared absorbing dye. This would generate a strong optoacoustic signal specifically from the target tissue. rsc.org For ultrasound, a similar strategy could potentially be used to deliver and concentrate microbubble contrast agents, although this application is less developed. These approaches hold promise for enhancing the molecular specificity of ultrasound and optoacoustic imaging.

Advanced Image Acquisition and Quantitative Analysis Methodologies in Preclinical Studies

The evaluation of imaging agents derived from this compound in preclinical studies involves sophisticated image acquisition and analysis techniques to ensure accurate and reproducible results. nih.gov

Image acquisition often involves longitudinal imaging, where the same animal is imaged at multiple time points to monitor the distribution of the imaging probe and the progression of disease. nih.gov Multimodal imaging, such as combined PET/CT or PET/MRI, is frequently used to co-register the functional data from the molecular probe (PET) with high-resolution anatomical data (CT or MRI), allowing for precise localization of the signal. researchgate.net Dynamic imaging, particularly in PET studies, can be performed to capture the pharmacokinetic profile of the radiolabeled tetrazine probe in real-time. drugtargetreview.com

Quantitative analysis is crucial for assessing the efficacy of the pretargeting strategy. This is typically achieved by drawing regions of interest (ROIs) on the images corresponding to the tumor and various healthy organs. springernature.com From these ROIs, several metrics can be derived:

Percentage of Injected Dose per Gram (%ID/g): This value, often confirmed by ex vivo biodistribution studies, provides a measure of probe accumulation in different tissues. researchgate.net

Standardized Uptake Value (SUV): In PET imaging, the SUV is a semi-quantitative metric that normalizes the radioactivity concentration in a region to the injected dose and the patient's body weight, allowing for comparison across different subjects.

Tumor-to-Background Ratios: These ratios (e.g., tumor-to-muscle or tumor-to-blood) are critical for evaluating imaging contrast and the effectiveness of the pretargeting approach in reducing non-specific signals. nih.gov

These advanced methodologies are essential for validating the performance of this compound-based conjugates and for guiding their potential translation into clinical applications. researchgate.netnih.gov

Applications of Tco4 Peg3 Maleimide in Targeted Delivery System Research

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Linker Chemistry for Payload Attachment to Antibodies

The maleimide (B117702) group of TCO4-PEG3-Maleimide provides a selective handle for conjugation to thiol groups on antibodies. This reaction is typically performed with cysteine residues. While native antibodies have disulfide bonds that can be reduced to generate free thiols for conjugation, strategies involving engineered cysteine residues at specific sites on the antibody can yield more homogeneous ADCs with controlled drug-to-antibody ratios (DARs). This site-specific conjugation approach, utilizing maleimide linkers, is crucial for developing ADCs with predictable pharmacokinetic profiles and improved therapeutic properties.

Engineering Cleavable Linkers for Controlled Payload Release (e.g., "click-to-release" mechanisms)

Controlled release of the cytotoxic payload at the target site is a key feature for maximizing ADC efficacy and minimizing systemic toxicity. This compound can be instrumental in designing cleavable linkers, particularly through the implementation of "click-to-release" strategies. In this approach, the TCO moiety is part of a system where its reaction with a complementary tetrazine triggers the cleavage of the linker and the subsequent release of the drug payload. This bioorthogonal click reaction offers fast kinetics and high selectivity, making it suitable for triggering drug release in a targeted manner, potentially in response to a locally administered tetrazine or a tetrazine conjugated to a targeting vector. Research has demonstrated the utility of TCO-tetrazine click chemistry for triggered drug release, showing potent antitumor activity in preclinical models. This mechanism allows for the payload to be released upon a specific chemical event, offering an alternative to traditional enzymatic or pH-sensitive cleavage mechanisms.

PROteolysis TArgeting Chimera (PROTAC) Development

PROteolysis TArgeting Chimeras (PROTACs) are an innovative class of small molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule brings together a target protein and an E3 ubiquitin ligase through a linker, leading to the ubiquitination and subsequent degradation of the target protein. The design and properties of the linker are paramount to the efficiency and selectivity of PROTACs.

This compound as a Bifunctional PROTAC Linker

This compound can function as a versatile bifunctional linker in the construction of PROTAC molecules. Its orthogonal reactive groups allow for the modular assembly of PROTACs by independently conjugating the target protein ligand and the E3 ligase ligand. For example, the maleimide group can be used to attach a ligand containing a thiol handle, while the TCO moiety can react with a tetrazine-functionalized ligand via the highly efficient inverse electron demand Diels-Alder click chemistry. This flexibility in conjugation chemistry facilitates the synthesis of diverse PROTAC libraries for structure-activity relationship studies. This compound is recognized as a PEG-based PROTAC linker.

Structural and Functional Design Considerations for PROTAC Constructs

The linker in a PROTAC molecule is not merely a passive connector but actively influences the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, as well as the subsequent ubiquitination and degradation of the target protein. Key structural and functional design considerations for PROTAC linkers, including those incorporating this compound, involve optimizing parameters such as linker length, flexibility, and chemical composition. The optimal linker length is crucial for orienting the target protein and E3 ligase in a conformation suitable for ubiquitination. The flexibility or rigidity of the linker can also impact ternary complex formation and stability. The chemical nature of the linker, including the presence of hydrophilic moieties like PEG, influences the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for in vivo efficacy. The PEG3 unit in this compound contributes to the linker's hydrophilicity, potentially improving the pharmacokinetic properties of the resulting PROTACs. The site of linker attachment to both the target protein ligand and the E3 ligase ligand is another important consideration, as it can affect binding interactions and the presentation of the target protein for ubiquitination.

Targeted Biomacromolecule Delivery and Functionalization

The ability of this compound to form covalent bonds with biomolecules makes it valuable for creating conjugates with altered properties, such as improved targeting or stability.

Conjugation to Proteins, Peptides, and Nucleic Acids

This compound can be used to conjugate proteins, peptides, and nucleic acids. The maleimide group's reactivity with sulfhydryl groups allows for the site-specific modification of proteins and peptides containing cysteine residues. interchim.frnih.govnih.gov This maleimide-thiol chemistry is a widely used method for protein modification. nih.govnih.gov The rapid kinetics of the TCO-tetrazine click reaction can be leveraged for efficient conjugation of biomolecules under mild conditions. interchim.fr This includes applications in creating protein-protein, protein-antibody, and protein-oligonucleotide conjugates. interchim.fr While maleimide-based protein conjugation is common, the resulting succinimide (B58015) linkage can be susceptible to hydrolysis and exchange reactions in vivo, which has led to the exploration of alternative thiol-specific chemistries for improved stability in serum. nih.gov

Antigen-Carrier Conjugation in Vaccine Development Research

Conjugation of carbohydrate antigens to carrier proteins is a established strategy in vaccine development to enhance the immunogenicity of polysaccharides, which otherwise elicit a T-cell-independent immune response. nih.govnih.govmdpi.com This conjugation leads to a T-cell-dependent response, resulting in improved antibody production and immunological memory. nih.govmdpi.com this compound, with its functional groups amenable to conjugation, can potentially be utilized in the research and development of conjugate vaccines by facilitating the attachment of antigens to carrier proteins. The maleimide group can react with thiols on modified or native carrier proteins, while the TCO group can react with tetrazine-functionalized antigens or carriers. Research in conjugate vaccine development focuses on identifying effective carrier proteins and efficient conjugation strategies to create robust and targeted immune responses. nih.govmdpi.commanufacturingchemist.combiospace.com

Nanoparticle Functionalization for Enhanced Delivery

Surface modification of nanoparticles is a key strategy to improve their performance as drug delivery systems, influencing their circulation time, targeting ability, and interaction with biological components. mdpi.comnih.govsigmaaldrich.compensoft.net

Surface Modification of Liposomes and Solid Lipid Nanoparticles

This compound can be used to functionalize the surface of liposomes and solid lipid nanoparticles (SLNs). nih.govmedchemexpress.com The incorporation of maleimide-functionalized lipids, such as DSPE-PEG-Maleimide, into liposomes and SLNs allows for subsequent conjugation with thiol-containing ligands, such as targeting antibodies or peptides. nih.govmedchemexpress.com This surface modification can enhance the stability of the nanoparticles and prolong their circulation time. medchemexpress.com Maleimide-functionalized PEGylated liposomes have been explored for their mucoadhesive properties, forming covalent linkages with thiol groups in mucins, which can improve retention at mucosal surfaces for localized drug delivery. mdpi.comnih.gov Studies have shown that maleimide modification of liposomes can lead to enhanced cellular uptake, potentially through interaction with thiol groups on cell surfaces, and can improve drug delivery efficiency in vitro and in vivo. nih.gov Similarly, PEGylated SLNs with maleimide as a PEG end-group have been shown to interact with circulating erythrocytes. nih.gov

Integration of Tco4 Peg3 Maleimide in Polymer and Supramolecular Chemistry Research

Synthesis of Advanced Polymer Materials with Controlled Architectures

The integration of TCO4-PEG3-Maleimide facilitates the synthesis of advanced polymer materials with controlled architectures. By reacting the maleimide (B117702) group with thiolated polymers or monomers, the TCO handles can be site-specifically incorporated into polymer chains or networks. Subsequently, these TCO-functionalized polymers can undergo rapid and efficient ligation with tetrazine-modified molecules or polymers via the inverse electron-demand Diels-Alder reaction (tetrazine-TCO click chemistry). This bioorthogonal click reaction proceeds quickly at room temperature, is tolerant of various functional groups, and does not produce toxic byproducts, making it ideal for creating complex polymer architectures, including star polymers, block copolymers, and polymer brushes, with precise control over the placement and density of functional groups. This modular approach allows for the creation of well-defined polymeric structures that are difficult to achieve with traditional polymerization methods.

Applications in Tissue Engineering and Regenerative Medicine Material Design

This compound plays a significant role in the design of materials for tissue engineering and regenerative medicine, particularly in the formation of biocompatible hydrogels. Hydrogels serve as excellent scaffolds for cell encapsulation and tissue regeneration due to their high water content and tunable mechanical properties. By functionalizing polymers (such as PEG, hyaluronic acid, or polypeptides) with TCO groups using this compound and crosslinking them with tetrazine-functionalized polymers or peptides, hydrogels can be formed rapidly in situ under physiological conditions.

This click chemistry-mediated gelation allows for precise control over the hydrogel's properties, including stiffness, degradation rate, and the incorporation of bioactive molecules (e.g., growth factors, cell adhesion peptides) presented on tetrazine-modified tethers. The mild reaction conditions are crucial for maintaining cell viability during encapsulation. Research findings highlight the use of TCO-functionalized polymers in creating hydrogels that support cell proliferation, differentiation, and tissue formation, demonstrating their potential in applications like cartilage repair, bone regeneration, and drug delivery within tissue engineering scaffolds.

While specific detailed data tables for this compound in tissue engineering were not extensively found in the search results, the principle of using TCO-tetrazine click chemistry for hydrogel formation for these applications is well-documented.

Functionalization of Polymeric Systems for Responsive Properties

The incorporation of this compound enables the functionalization of polymeric systems to exhibit responsive properties. By attaching TCO handles to polymers, these materials can be subsequently modified with various tetrazine-containing molecules that respond to specific stimuli, such as changes in temperature, pH, light, or the presence of certain enzymes or biomolecules. This allows for the creation of smart polymeric materials that can undergo controlled changes in their chemical or physical properties in response to environmental cues. The bioorthogonal nature of the TCO-tetrazine click reaction ensures that the functionalization can occur efficiently and specifically, even in complex biological or chemical environments, without interfering with other functionalities present in the system.

Monitoring Dynamic Changes in Polymer Microenvironments

TCO-functionalized polymers, prepared using compounds like this compound, can be utilized to monitor dynamic changes within polymer microenvironments. By conjugating tetrazine-modified probes (e.g., fluorescent dyes or Förster Resonance Energy Transfer - FRET pairs) to the TCO handles on the polymer, researchers can create sensing systems. Changes in the local environment, such as polarity, viscosity, or the concentration of specific analytes, can affect the properties of the tethered probes, leading to detectable signals (e.g., changes in fluorescence intensity or FRET efficiency). This allows for real-time or time-resolved monitoring of events occurring within or around the polymeric material, providing insights into processes like swelling, degradation, or interactions with surrounding molecules.

Visualization of Polymer Assembly and Disassembly Processes

The click chemistry handle provided by this compound is also invaluable for visualizing polymer assembly and disassembly processes. By attaching fluorescent or other imaging probes via the TCO-tetrazine reaction, researchers can directly track the formation and breakdown of polymer structures. For instance, fluorescently labeled tetrazines can be clicked onto TCO-functionalized polymers, allowing visualization of polymer aggregation or self-assembly using microscopy techniques. Similarly, if the polymer is designed to disassemble under certain conditions (e.g., a degradable hydrogel), the release or dispersal of the labeled polymer components can be monitored. This provides critical spatial and temporal information about the dynamics of polymeric systems, which is essential for understanding their behavior and optimizing their performance in various applications.

Construction of Defined Supramolecular Assemblies and Hydrogels

This compound is a key component in the construction of defined supramolecular assemblies and hydrogels, primarily through its role in mediating the formation of dynamic or stable networks via bioorthogonal click chemistry. Supramolecular assemblies are formed by the reversible association of molecules through non-covalent interactions or dynamic covalent bonds. While traditional supramolecular chemistry relies on specific recognition motifs, incorporating TCO handles allows for the formation of robust and specific linkages through the TCO-tetrazine reaction, which can be considered a form of irreversible or highly stable covalent linkage within a larger supramolecular architecture.

In the context of hydrogels, which can be considered a type of supramolecular network, TCO-functionalized polymers react with tetrazine-functionalized crosslinkers to form a covalently crosslinked network. The precise stoichiometry and multi-functionality of the components allow for the construction of networks with defined mesh sizes, mechanical properties, and spatial arrangements of functional groups. Furthermore, by incorporating cleavable linkers within the polymer backbone or the crosslinker, dynamic hydrogels can be created that respond to specific triggers, leading to controlled disassembly and release of encapsulated cargo. This ability to precisely control the assembly process and the final network structure makes this compound a powerful tool for creating sophisticated supramolecular materials with tailored properties for diverse applications.

Future Directions and Emerging Research Avenues for Tco4 Peg3 Maleimide

Exploration of Orthogonal Reactivities beyond Current Click Systems

Expanding beyond the established TCO-tetrazine and maleimide-thiol chemistries is a key future direction. This involves identifying and developing new bioorthogonal reaction pairs that offer distinct advantages, such as different reaction kinetics, compatibility with various functional groups, or suitability for specific biological environments. While IEDDA reactions involving tetrazines and strained alkenes/alkynes are among the fastest bioorthogonal reactions nih.govacs.org, other click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) are also valuable and can be used orthogonally nih.govnih.gov. Future research may focus on:

Developing New Bioorthogonal Pairs: Discovering novel chemical transformations that are fast, selective, and biocompatible, and can be performed in living systems without interfering with native biochemical processes nih.gov.

Creating Multi-orthogonal Systems: Designing sets of three or more mutually orthogonal reactions that allow for the precise assembly of complex biomolecular constructs with multiple components researchgate.net.

Computational Modeling and Predictive Analytics for Linker Design and Conjugation Efficiency

Computational approaches are becoming increasingly integral to the design and optimization of bioconjugation reagents and strategies.

Modeling Conjugation Efficiency and Specificity: Predictive analytics can be applied to model and predict the efficiency and site-specificity of conjugation reactions based on the structure of the reagent, the target molecule, and the reaction conditions abzena.comcomputabio.comnumberanalytics.comfrontiersin.org. This can reduce the need for extensive experimental screening.

Simulating Reaction Kinetics: Computational methods can simulate reaction kinetics under different conditions, helping to optimize reaction parameters for maximum yield and minimal side products sjp.ac.lk.

Table 1: Applications of Computational Methods in Bioconjugation

| Computational Method | Application in Bioconjugation | Relevant to TCO4-PEG3-Maleimide |

| Molecular Dynamics Simulations | Predicting linker conformation and interaction with biomolecules; evaluating novel designs. acs.orgresearchgate.net | Useful for understanding how the PEG3 linker affects conjugate behavior. |

| Predictive Analytics/QSAR/QSPR | Modeling and predicting conjugation efficiency, specificity, and molecular properties. abzena.comcomputabio.comnumberanalytics.comfrontiersin.org | Can help optimize reaction conditions and predict the behavior of modified this compound. |

| In Silico Screening | Virtually screening potential linkers or reactive groups. computabio.comembl.org | Can aid in the rational design of next-generation bifunctional reagents. |

| Quantum Chemistry Simulations | Predicting properties of molecular components and potential reactions. sjp.ac.lkresearchgate.net | Can provide insights into the reactivity of TCO and maleimide (B117702) groups. |

Development of Multifunctional Chemical Biology Tools

This compound itself is a bifunctional tool. Future research will focus on developing even more complex multifunctional reagents by incorporating additional functionalities.

Imaging and Sensing: Integrating fluorophores, quenchers, or other imaging tags into bifunctional reagents to enable real-time monitoring of conjugation events or tracking of labeled molecules in biological systems nih.govnih.gov.

Targeting and Delivery: Incorporating targeting ligands (e.g., antibodies, peptides, small molecules) to direct the reagent to specific cells, tissues, or organelles, thereby enabling targeted delivery of conjugated payloads abzena.comnih.gov.

Activity Modulation: Designing reagents that can modulate the activity of target biomolecules upon conjugation, for example, by incorporating enzyme inhibitors or activators nih.gov.

Proximity-Induced Effects: Creating reagents that bring two molecules into close proximity upon conjugation, triggering a downstream biological event or chemical reaction nih.gov.

Synergistic Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize chemical synthesis and the design of chemical biology tools, including reagents like this compound.

Automated Synthesis Planning: AI algorithms can analyze vast datasets of chemical reactions and predict optimal synthesis routes for complex molecules, accelerating the production of novel bifunctional reagents sjp.ac.lkresearchgate.net.

De Novo Design of Reagents: Generative AI models can design entirely new molecular structures with desired properties, potentially leading to the discovery of novel reactive handles or linker architectures for bioconjugation researchgate.netacs.org.

Predicting Reaction Outcomes: ML models can be trained on experimental data to predict the outcomes of chemical reactions, including yield, purity, and potential side products, optimizing reaction conditions sjp.ac.lkunipg.it.

High-Throughput Experimentation and Data Analysis: AI can be used to design and analyze high-throughput screening experiments, rapidly identifying promising reagent candidates or conjugation conditions numberanalytics.commdpi.com.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling: ML can build predictive models that relate the structural features of bifunctional reagents to their reactivity, specificity, and biological performance, guiding rational design efforts numberanalytics.comfrontiersin.org.

Table 2: Role of AI and Machine Learning in Chemical Biology and Synthesis

| AI/ML Application | Impact on Chemical Biology and Synthesis |

| Synthesis Planning | Accelerates the identification of efficient synthetic routes for complex molecules. sjp.ac.lkresearchgate.net |

| De Novo Molecular Design | Generates novel molecular structures with tailored properties. researchgate.netacs.org |

| Reaction Prediction | Optimizes reaction conditions and predicts outcomes based on experimental data. sjp.ac.lkunipg.it |

| High-Throughput Data Analysis | Enables rapid analysis of large experimental datasets to identify promising candidates or conditions. numberanalytics.commdpi.com |

| SAR/SPR Modeling | Establishes relationships between molecular structure and properties/activity, guiding design. numberanalytics.comfrontiersin.org |

The synergistic integration of these advanced computational and experimental approaches holds significant promise for the future development and application of bifunctional reagents like this compound, enabling more precise, efficient, and versatile bioconjugation strategies for a wide range of applications in chemical biology, diagnostics, and therapeutics.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing TCO4-PEG3-Maleimide, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves conjugating trans-cyclooctene (TCO) with a PEG3 spacer and maleimide via carbodiimide coupling. Post-synthesis, validate purity using reverse-phase HPLC (≥95% purity) and confirm structural integrity via -NMR (e.g., maleimide proton signals at δ 6.7–6.9 ppm) and high-resolution mass spectrometry (HRMS) . For quantification, UV-Vis spectroscopy at 280 nm (maleimide absorbance) is recommended.

Q. How should this compound be stored to maintain stability for in vitro experiments?

- Methodological Answer : Store lyophilized this compound at –20°C under inert gas (argon/nitrogen) to prevent maleimide hydrolysis. For short-term use (≤1 week), dissolve in anhydrous DMSO (5–10 mM stock) and avoid freeze-thaw cycles. Monitor stability via HPLC to detect hydrolysis products (e.g., maleamic acid) .

Q. What is the optimal molar ratio for conjugating this compound to thiol-containing biomolecules?

- Methodological Answer : Use a 1.2–1.5 molar excess of this compound to thiol groups (e.g., cysteine residues) in pH 7.0–7.4 buffers (PBS or HEPES) at 4°C for 12–16 hours. Confirm conjugation efficiency via SDS-PAGE with Coomassie staining or MALDI-TOF for mass shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound under varying redox conditions?

- Methodological Answer : Discrepancies may arise from competing thiol oxidation or maleimide hydrolysis. Pre-treat samples with reducing agents (e.g., 1–5 mM TCEP) to maintain free thiols. Use kinetic assays (UV-Vis at 343 nm for maleimide-thiol adducts) to track reaction progress and adjust buffer composition (e.g., EDTA to chelate metal ions) to stabilize reactants .

Q. What experimental designs are recommended to assess the impact of PEG spacer length (e.g., PEG3 vs. PEG7) on TCO-mediated bioorthogonal reactions?

- Methodological Answer : Conduct comparative studies using TCO-PEG3 and TCO-PEG7 analogs conjugated to identical payloads (e.g., fluorescent tags). Measure reaction kinetics via tetrazine quenching assays and evaluate steric effects using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) . Statistical analysis (e.g., ANOVA) should compare mean reaction rates across spacer lengths .

Q. How can researchers optimize this compound-based PROTACs for selective protein degradation in heterogeneous cell populations?

- Methodological Answer : Design dose-response experiments with gradient concentrations of PROTACs (1–100 nM) and monitor degradation via Western blot (target protein) and flow cytometry (off-target effects). Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to validate specificity. For data analysis, apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to determine DC values .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing variability in this compound conjugation experiments?

- Methodological Answer : Use Student’s t-test for pairwise comparisons (e.g., buffer A vs. buffer B) and one-way ANOVA for multi-group analyses (e.g., PEG3 vs. PEG7 vs. PEG12). Report standard deviation (SD) or standard error of the mean (SEM) for replicates (n ≥ 3). For skewed distributions, apply nonparametric tests (e.g., Mann-Whitney U) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.